1-Methyl-5-nitro-2-(piperazin-1-ylmethyl)-1,3-benzodiazole
Description
1-METHYL-5-NITRO-2-[(PIPERAZIN-1-YL)METHYL]-1H-1,3-BENZODIAZOLE is a synthetic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Properties
Molecular Formula |
C13H17N5O2 |
|---|---|
Molecular Weight |
275.31 g/mol |
IUPAC Name |
1-methyl-5-nitro-2-(piperazin-1-ylmethyl)benzimidazole |
InChI |
InChI=1S/C13H17N5O2/c1-16-12-3-2-10(18(19)20)8-11(12)15-13(16)9-17-6-4-14-5-7-17/h2-3,8,14H,4-7,9H2,1H3 |
InChI Key |
FYFMVIQARCRMHZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1CN3CCNCC3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-METHYL-5-NITRO-2-[(PIPERAZIN-1-YL)METHYL]-1H-1,3-BENZODIAZOLE typically involves the following steps:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamines with sulfonium salts under basic conditions to form the piperazine ring.
Ring opening of aziridines: Aziridines can be opened by N-nucleophiles to form piperazine derivatives.
Intermolecular cycloaddition of alkynes: Alkynes bearing amino groups can undergo cycloaddition reactions to form piperazine rings.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-METHYL-5-NITRO-2-[(PIPERAZIN-1-YL)METHYL]-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-METHYL-5-NITRO-2-[(PIPERAZIN-1-YL)METHYL]-1H-1,3-BENZODIAZOLE has several scientific research applications:
Medicinal Chemistry: It is used in the development of new antimicrobial and antiviral agents due to its ability to inhibit the growth of various pathogens.
Pharmaceutical Research: The compound is studied for its potential as a lead compound in drug discovery, particularly for its anticancer properties.
Biological Studies: Researchers use this compound to study its effects on different biological pathways and molecular targets.
Mechanism of Action
The mechanism of action of 1-METHYL-5-NITRO-2-[(PIPERAZIN-1-YL)METHYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The nitro group is believed to play a crucial role in its biological activity by undergoing reduction to form reactive intermediates that can damage cellular components . The piperazine ring enhances its binding affinity to various receptors and enzymes, contributing to its overall biological effects .
Comparison with Similar Compounds
1-METHYL-5-NITRO-2-[(PIPERAZIN-1-YL)METHYL]-1H-1,3-BENZODIAZOLE can be compared with other benzimidazole derivatives, such as:
Metronidazole: A well-known antimicrobial agent with a similar nitroimidazole structure.
Tinidazole: Another nitroimidazole derivative used to treat protozoal infections.
Ornidazole: A compound with similar antimicrobial properties but different pharmacokinetic profiles.
The uniqueness of 1-METHYL-5-NITRO-2-[(PIPERAZIN-1-YL)METHYL]-1H-1,3-BENZODIAZOLE lies in its specific substitution pattern, which imparts distinct biological activities and pharmacological properties compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
